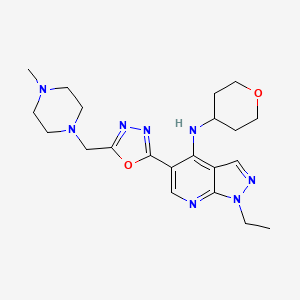
EPPA 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EPPA 1 is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EPPA 1 typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxadiazole ring: This step involves the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,3,4-oxadiazole ring.
Introduction of the piperazine moiety: The oxadiazole intermediate is then reacted with 4-methylpiperazine in the presence of a suitable base to introduce the piperazine moiety.
Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of the intermediate with an appropriate pyridine derivative under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.
Introduction of the tetrahydropyran moiety: The final step involves the reaction of the intermediate with tetrahydropyran-4-amine under suitable conditions to introduce the tetrahydropyran moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Análisis De Reacciones Químicas
Types of Reactions
EPPA 1 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with azide or other nucleophiles.
Aplicaciones Científicas De Investigación
EPPA 1 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of EPPA 1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethyl-5-[5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-thiadiazol-2-yl]-N-(tetrahydro-2H-pyran-4-yl)-1H-Pyrazolo[3,4-b]pyridin-4-amine
- 1-ethyl-5-[5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-triazol-2-yl]-N-(tetrahydro-2H-pyran-4-yl)-1H-Pyrazolo[3,4-b]pyridin-4-amine
Uniqueness
EPPA 1 is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This distinguishes it from similar compounds with thiadiazole or triazole rings, which may have different reactivity and biological activities.
Propiedades
Fórmula molecular |
C21H30N8O2 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
1-ethyl-5-[5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]-N-(oxan-4-yl)pyrazolo[3,4-b]pyridin-4-amine |
InChI |
InChI=1S/C21H30N8O2/c1-3-29-20-16(13-23-29)19(24-15-4-10-30-11-5-15)17(12-22-20)21-26-25-18(31-21)14-28-8-6-27(2)7-9-28/h12-13,15H,3-11,14H2,1-2H3,(H,22,24) |
Clave InChI |
PNIDTSWGLZJDPB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C4=NN=C(O4)CN5CCN(CC5)C |
Sinónimos |
1-ethyl-5-(5-((4-methyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo(3,4-b)pyridin-4-amine EPPA-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















